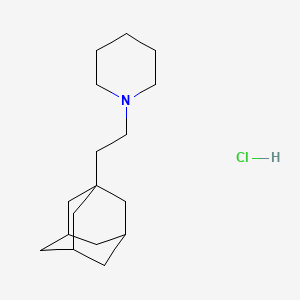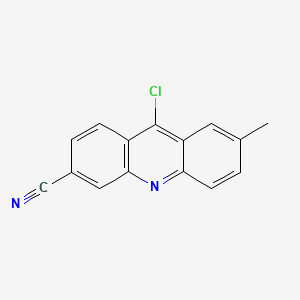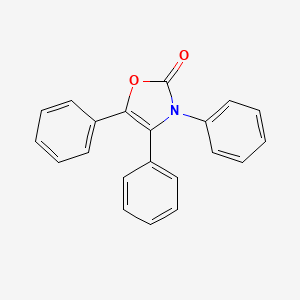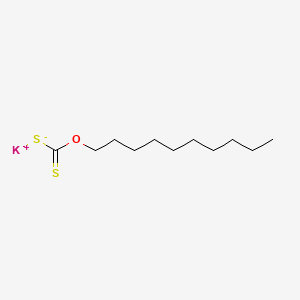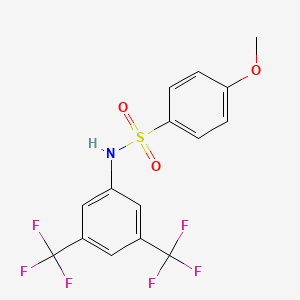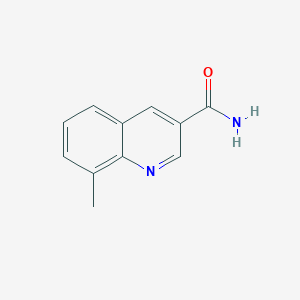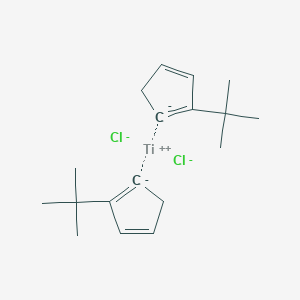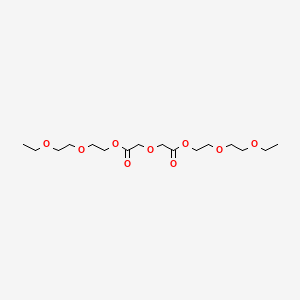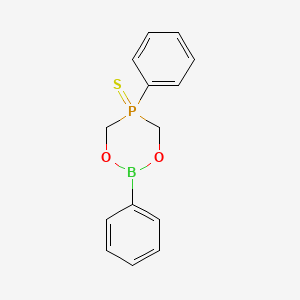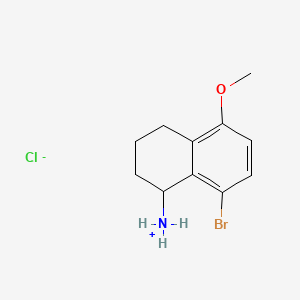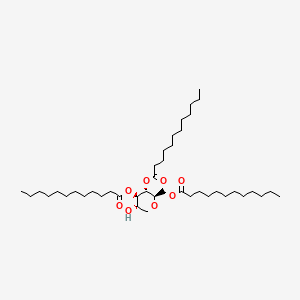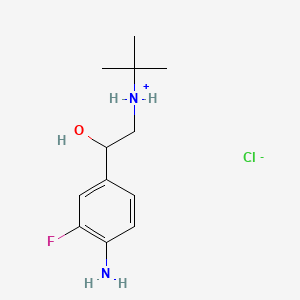
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a tert-butylamino group, and a fluorobenzyl alcohol moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride typically involves multiple steps, including the introduction of the amino group, the tert-butylamino group, and the fluorobenzyl alcohol moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and tert-butylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzyl alcohol hydrochloride: Known for its use as a bronchodilator and in veterinary medicine.
4-Amino-alpha-((tert-butylamino)methyl)-3,5-difluorobenzyl alcohol hydrochloride: Similar structure but with two fluorine atoms, potentially altering its chemical properties and applications.
Uniqueness
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride is unique due to the presence of a single fluorine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
56795-20-1 |
|---|---|
分子式 |
C12H20ClFN2O |
分子量 |
262.75 g/mol |
IUPAC名 |
[2-(4-amino-3-fluorophenyl)-2-hydroxyethyl]-tert-butylazanium;chloride |
InChI |
InChI=1S/C12H19FN2O.ClH/c1-12(2,3)15-7-11(16)8-4-5-10(14)9(13)6-8;/h4-6,11,15-16H,7,14H2,1-3H3;1H |
InChIキー |
ZTOJVVBTYKAIKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[NH2+]CC(C1=CC(=C(C=C1)N)F)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


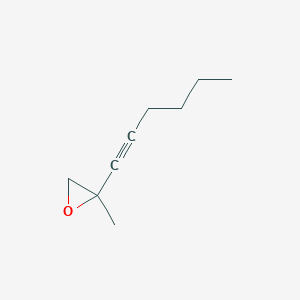
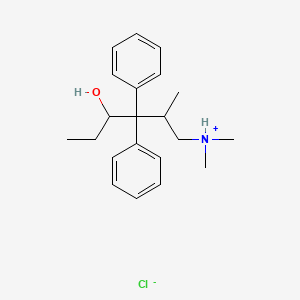
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
